![molecular formula C12H17N B13900880 (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine](/img/structure/B13900880.png)
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine: is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of chiral catalysts and ligands is crucial to maintain the stereochemical integrity of the product.
化学反应分析
Types of Reactions: (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
(1R,2S)-2-Methylamino-1-phenyl-1-propanol: This compound shares a similar structural motif but differs in the functional groups attached to the azetidine ring.
(1R,2R)-2-Methylamino-1-phenylpropan-1-ol: Another structurally related compound with different stereochemistry and functional groups.
Uniqueness: (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is unique due to its specific stereochemistry and the presence of both a methyl and a phenylethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
(2S)-2-methyl-1-[(1R)-1-phenylethyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-8-9-13(10)11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+/m0/s1 |
InChI 键 |
ZEBHZOYSUNQOED-WDEREUQCSA-N |
手性 SMILES |
C[C@H]1CCN1[C@H](C)C2=CC=CC=C2 |
规范 SMILES |
CC1CCN1C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


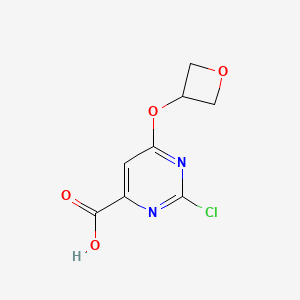
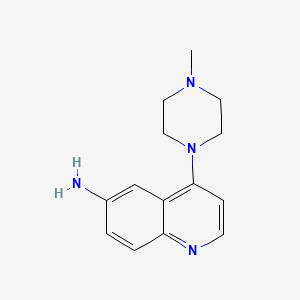
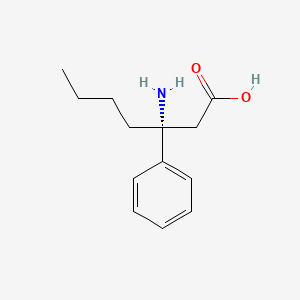
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
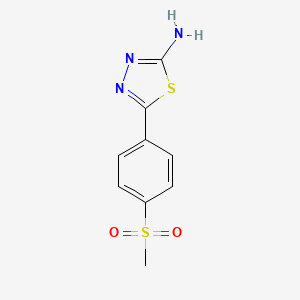
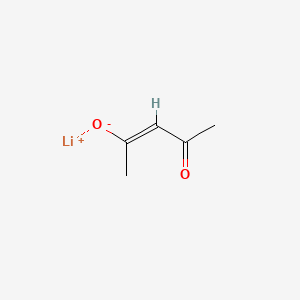
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
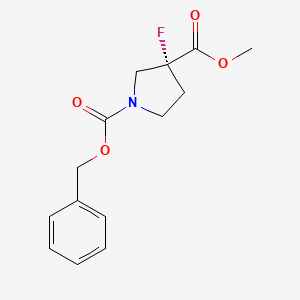

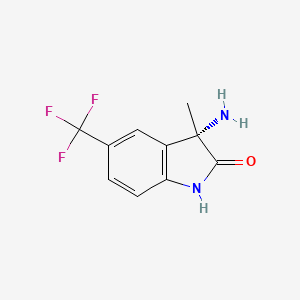
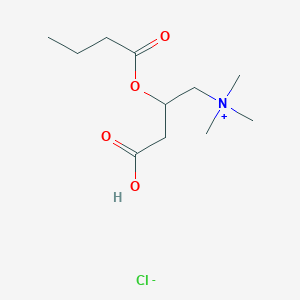
![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
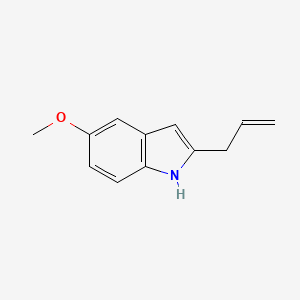
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
